3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole CAS number and identifiers
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole CAS number and identifiers
An In-Depth Technical Guide to 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive overview of 3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a key pharmacophore known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document details the chemical identifiers, physicochemical properties, plausible synthetic routes, potential therapeutic applications, and safety considerations for this specific molecule. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Core Identifiers and Physicochemical Properties
Accurate identification and characterization are fundamental in chemical research. This section provides the key identifiers and predicted physicochemical properties for 3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole.
Chemical Identifiers
A specific CAS number has been assigned to 3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole, distinguishing it from its isomers and related compounds.
| Identifier | Value |
| CAS Number | 1056157-29-9[4] |
| Molecular Formula | C₇H₅ClN₂O₂ |
| IUPAC Name | 3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole |
Note: It is crucial to distinguish this compound from its isomer, 3-(chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole, as the position of the substituent on the furan ring significantly impacts its chemical and biological properties.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the related compound 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole, which can provide an estimation for the target compound.
| Property | Value | Source |
| Molecular Weight | 184.58 g/mol | |
| Monoisotopic Mass | 184.00395 Da | [5] |
| XlogP (predicted) | 1.3 | [5] |
Synthesis and Characterization
General Synthetic Approach
A common and effective method for the synthesis of 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This can be achieved through a one-pot reaction or a stepwise procedure.
A plausible synthetic workflow for 3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is outlined below:
Caption: Plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known syntheses of similar 1,2,4-oxadiazoles and should be optimized for the specific substrates.
Step 1: Synthesis of Furan-3-carboxamidoxime
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To a solution of furan-3-carbonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain furan-3-carboxamidoxime.
Step 2: Synthesis of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole
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Dissolve furan-3-carboxamidoxime in a suitable solvent (e.g., pyridine or dioxane).
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Cool the solution in an ice bath and add chloroacetyl chloride dropwise.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Microwave-assisted synthesis can be a more efficient alternative, significantly reducing reaction times.[6][8]
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological and Therapeutic Applications
The 1,2,4-oxadiazole ring is a well-known bioisostere for amide and ester functionalities, which contributes to its prevalence in medicinal chemistry.[9] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities.
Overview of Pharmacological Activities
Compounds containing the 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological effects, including:
-
Central Nervous System (CNS) Activity [1]
Specific Therapeutic Potential
The presence of the chloromethyl group introduces a reactive site that could potentially be exploited for covalent inhibition of biological targets. The furan-3-yl moiety can participate in various non-covalent interactions within a protein binding pocket. Given the known activities of related compounds, 3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole could be a promising candidate for development in the following areas:
-
Oncology: Many 1,2,4-oxadiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[6]
-
Infectious Diseases: The scaffold is present in numerous compounds with antibacterial and antifungal properties.
-
Inflammatory Disorders: The anti-inflammatory potential of oxadiazoles is well-documented.[10]
The following diagram illustrates the relationship between the core chemical structure and its potential therapeutic applications.
Caption: Structure-Activity Relationship and Potential Applications.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is not available, data from structurally related compounds can provide guidance on potential hazards and necessary precautions.
Hazard Identification (Based on Analogs)
For the related compound, 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, the following GHS hazard statements have been reported:
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Harmful if swallowed, in contact with skin, or if inhaled.[12]
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May cause respiratory irritation.[12]
-
Causes skin irritation and serious eye irritation.[12]
-
May cause severe skin burns and eye damage.[12]
Given the presence of the reactive chloromethyl group, it is prudent to handle 3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole with a high degree of caution.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
First-Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of exposure.[13]
-
Ecological Information
No specific ecological data is available for the target compound. As a general precaution, prevent release into the environment.
Conclusion
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is a compound with significant potential for further investigation in the field of drug discovery. Its structural features, particularly the versatile 1,2,4-oxadiazole core, suggest a range of possible biological activities. This guide has provided a foundational understanding of its chemical identity, plausible synthetic routes, potential applications, and necessary safety precautions. Further experimental validation is required to fully elucidate its pharmacological profile and therapeutic utility.
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